1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylacetyl group attached to a chlorothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the sulfonylacetyl intermediate: This involves the reaction of 5-chloro-2-thiophene sulfonyl chloride with an appropriate acetylating agent under controlled conditions.
Coupling with piperazine: The intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl and piperazine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro group on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-hydroxyphenyl)piperazine
- 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-ethoxyphenyl)piperazine
Uniqueness
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWVNAXBFNWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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